3-Methylpentanenitrile

Boiling Point Separation Science Thermal Stability

3-Methylpentanenitrile (CAS 21101-88-2) is a branched aliphatic nitrile with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. It features a nitrile group (-C≡N) attached to a 3-methylpentane backbone, which imparts distinct physicochemical and stereochemical properties compared to linear or shorter-chain nitriles.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 21101-88-2
Cat. No. B1609944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentanenitrile
CAS21101-88-2
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCC(C)CC#N
InChIInChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3
InChIKeyMMRQLDRBAXLMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpentanenitrile (CAS 21101-88-2) for Precision Organic Synthesis: Procurement and Selection Guide


3-Methylpentanenitrile (CAS 21101-88-2) is a branched aliphatic nitrile with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. It features a nitrile group (-C≡N) attached to a 3-methylpentane backbone, which imparts distinct physicochemical and stereochemical properties compared to linear or shorter-chain nitriles [1]. This compound is valued as a versatile intermediate in organic synthesis, particularly in the preparation of chiral amines, carboxylic acids, and heterocyclic compounds for pharmaceutical and agrochemical applications [2].

Why 3-Methylpentanenitrile Cannot Be Replaced by Generic Nitriles Without Compromising Synthetic Outcomes


In-class nitriles such as pentanenitrile, 4-pentenenitrile, or 2-methylbutanenitrile share the nitrile functional group but differ substantially in molecular weight, branching pattern, lipophilicity, and stereochemical configuration. These differences directly impact boiling point, density, partition coefficient, and chiral reactivity—parameters that govern separation efficiency, reaction selectivity, and product purity in multistep syntheses [1]. Substituting 3-methylpentanenitrile with a generic analog may alter reaction kinetics, solvent compatibility, or enantiomeric outcomes, thereby compromising the reproducibility and yield of downstream processes. The quantitative evidence below delineates precisely where 3-methylpentanenitrile diverges from its closest structural analogs, providing a rational basis for informed procurement decisions.

Quantitative Differentiation of 3-Methylpentanenitrile from Key Structural Analogs: A Procurement-Relevant Evidence Compendium


Elevated Boiling Point Enables Superior Separation and Thermal Processing Windows

3-Methylpentanenitrile exhibits a boiling point of 425 K (approximately 152 °C) as reported by NIST [1]. In contrast, the linear analog pentanenitrile boils at 414 K (141 °C) [2], the unsaturated 4-pentenenitrile boils at ~140.9 °C [3], the branched C5 isomer 2-methylbutanenitrile boils at ~125 °C [4], and the highly branched pivalonitrile boils at ~106 °C . The 11–46 °C higher boiling point of 3-methylpentanenitrile relative to these comparators confers a distinct advantage in fractional distillation and high-temperature reactions, reducing volatility losses and improving separation from lower-boiling impurities.

Boiling Point Separation Science Thermal Stability Distillation

Intermediate Density and Refractive Index for Optimized Solvent Compatibility and Purity Monitoring

3-Methylpentanenitrile has a density of 0.8021 g/cm³ and a refractive index (nD²⁰) of 1.4088 . These values fall between those of linear pentanenitrile (density 0.8008, nD 1.3949) [1] and the unsaturated 4-pentenenitrile (density ~0.814, nD ~1.414) [2], while differing from the more compact 2-methylbutanenitrile (density 0.806) [3] and the less dense pivalonitrile (density ~0.76) . The intermediate density influences miscibility and phase behavior in biphasic systems, while the refractive index provides a precise, nondestructive metric for in-process purity verification and batch-to-batch consistency assessment.

Density Refractive Index Solvent Selection Quality Control

Higher LogP Enhances Lipophilicity for Altered Partitioning and Membrane Permeability in Synthetic Intermediates

The calculated LogP (XLogP3) for 3-methylpentanenitrile is 1.94618 [1], indicating a substantially higher lipophilicity compared to pentanenitrile (LogP ~1.1–1.4) [2], 4-pentenenitrile (LogP ~0.8–1.5) [3], 2-methylbutanenitrile (LogP ~1.1) [4], and pivalonitrile (LogP ~0.78) . This elevated LogP value translates to a 3- to 5-fold higher predicted octanol-water partition coefficient, which can significantly influence the extraction behavior of synthetic intermediates and the membrane permeability of downstream drug candidates. For procurement decisions, this difference may necessitate adjustments in solvent systems, work-up protocols, or purification strategies when 3-methylpentanenitrile is employed versus more hydrophilic analogs.

LogP Lipophilicity Partition Coefficient Bioavailability Drug Design

Chiral Center at C3 Enables Stereoselective Transformations Unavailable with Achiral Nitriles

3-Methylpentanenitrile possesses a stereogenic center at the C3 carbon, yielding two distinct enantiomers: (R)-3-methylpentanenitrile (CAS 250229-60-8) and (S)-3-methylpentanenitrile (CAS 5773-63-7) [1][2]. In contrast, linear pentanenitrile, 4-pentenenitrile, and pivalonitrile are achiral and cannot impart stereochemical information in asymmetric syntheses. The chiral nature of 3-methylpentanenitrile makes it a valuable building block for the preparation of enantiomerically enriched amines, carboxylic acids, and heterocycles—critical intermediates in the development of single-enantiomer pharmaceuticals [3]. While direct head-to-head yield or selectivity data comparing 3-methylpentanenitrile with achiral analogs in specific asymmetric reactions are not available in the public domain, the presence of a defined stereocenter intrinsically differentiates it for applications requiring chiral induction or retention.

Chirality Asymmetric Synthesis Stereochemistry Enantiomers Drug Development

Optimal Use Cases for 3-Methylpentanenitrile Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The chiral center at C3 (Section 3, Evidence Item 4) makes 3-methylpentanenitrile uniquely suited for the construction of enantiomerically enriched building blocks. Unlike achiral nitriles such as pentanenitrile or pivalonitrile, this compound can be employed in stereoselective reductions, alkylations, or cycloadditions to generate chiral amines and carboxylic acids [1]. This is particularly valuable in medicinal chemistry programs where single-enantiomer drug candidates are required to meet regulatory and efficacy standards.

High-Temperature or Fractional Distillation Processes

The elevated boiling point of 3-methylpentanenitrile (425 K vs. 414 K for pentanenitrile) (Section 3, Evidence Item 1) provides a wider thermal operating window for reactions conducted at elevated temperatures or under reflux. This reduces the risk of premature volatilization and enables cleaner separation of target products from lower-boiling byproducts or starting materials during fractional distillation, thereby enhancing overall process yield and purity.

Lipophilic Extraction and Two-Phase Reaction Systems

With a LogP of 1.95 (Section 3, Evidence Item 3), 3-methylpentanenitrile is significantly more lipophilic than linear or shorter-chain nitriles. This property can be exploited to optimize partitioning in liquid-liquid extractions, facilitate phase-transfer catalysis, or modulate the solubility of synthetic intermediates in biphasic systems. Adjusting the organic phase composition with 3-methylpentanenitrile may improve recovery of hydrophobic products compared to using more polar nitrile alternatives.

Quality Control by Refractive Index or Density Monitoring

The distinct density (0.8021 g/cm³) and refractive index (1.4088) of 3-methylpentanenitrile (Section 3, Evidence Item 2) serve as rapid, nondestructive metrics for in-process quality control. These parameters allow for real-time monitoring of reaction progress, verification of batch consistency, and detection of contamination by isomeric or homologous impurities. This is especially useful in high-throughput screening or continuous flow chemistry environments where spectroscopic or density-based sensors are employed.

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